N-cyclopentyl-3,5-dimethoxybenzamide
Description
Contextualization within the Benzamide (B126) Class of Compounds
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This core structure, known as a benzamide scaffold, is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. The versatility of the benzamide scaffold allows for extensive chemical modification, where different substituents can be added to the benzene ring and the amide nitrogen to fine-tune the compound's properties. rsc.orgresearchgate.net
This chemical diversity has led to the development of numerous successful drugs across various therapeutic areas. drugbank.com Benzamide derivatives are utilized as antipsychotics (e.g., Sulpiride, Amisulpride), antiemetics (e.g., Metoclopramide), and analgesics. drugbank.comnih.gov The research landscape for benzamides is continually expanding, with investigations into their potential as anticancer, antidiabetic, and antimicrobial agents. rsc.org
| Compound Name | Therapeutic Class | Primary Use |
|---|---|---|
| Sulpiride | Antipsychotic (Atypical) | Treatment of schizophrenia. nih.govdocumentsdelivered.com |
| Metoclopramide (B1676508) | Antiemetic, Prokinetic | Treatment of nausea, vomiting, and gastroparesis. drugbank.com |
| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) | Treatment of various leukemias and other cancers. drugbank.com |
| Amisulpride (B195569) | Antipsychotic (Atypical) | Treatment of schizophrenia and dysthymia. nih.gov |
| Raclopride | Antipsychotic (Atypical) | Used primarily in neuroscience research to study dopamine (B1211576) receptors. drugbank.com |
The synthesis and investigation of specific molecules like N-cyclopentyl-3,5-dimethoxybenzamide are driven by the principles of drug discovery and structure-activity relationship (SAR) studies. Medicinal chemists systematically alter three main components of the benzamide scaffold to observe how these changes affect biological activity: the N-substituent, the substitution pattern on the aromatic ring, and the core benzamide structure itself. The goal is to develop compounds with enhanced potency, greater selectivity for the intended biological target, and improved pharmacokinetic properties.
Research into related structures provides a clear rationale for the design of this compound. For instance, studies on N-alkylphenyl-3,5-dinitrobenzamide analogs have been conducted to develop potent agents against Mycobacterium tuberculosis, demonstrating the importance of the N-substituent in antimicrobial activity. rsc.org Similarly, the synthesis of benzamide derivatives with 3,5-disubstituted patterns has been explored for the development of glucokinase activators for diabetes treatment. This indicates that the substitution pattern on the benzene ring is critical for enzymatic interactions. The specific combination of a cyclopentyl group on the nitrogen and two methoxy (B1213986) groups at the 3 and 5 positions of the benzene ring is a logical step in the systematic exploration of chemical space to discover new therapeutic agents.
Structural Characteristics and Chemical Scaffolding
| Structural Component | Description | Potential Significance in Medicinal Chemistry |
|---|---|---|
| Benzamide Core | A benzene ring fused to an amide group (-C(=O)NH-). | Acts as a rigid scaffold; the amide group can form crucial hydrogen bonds with biological targets. nih.gov |
| 3,5-Dimethoxy Moiety | Two methoxy (-OCH3) groups positioned at carbons 3 and 5 of the benzene ring. | Influences electronic properties of the ring; oxygen atoms can act as hydrogen bond acceptors, affecting receptor binding and selectivity. frontiersin.org |
| N-Cyclopentyl Substituent | A five-membered saturated carbon ring attached to the amide nitrogen. | Adds lipophilicity and introduces conformational rigidity, which can enhance binding affinity and improve metabolic stability. researchgate.net |
The specific 3,5-substitution pattern is often explored in SAR studies to optimize selectivity. For example, in the development of ligands for dopamine receptors, different patterns of methoxy and hydroxy substitutions on the benzamide ring lead to varying affinities for different receptor subtypes (e.g., D2 vs. D3). acs.org This strategic placement helps to orient the molecule correctly within the binding site and avoid unwanted interactions that could lead to off-target effects.
The substituent attached to the amide nitrogen plays a crucial role in defining the compound's properties. Replacing a simple alkyl chain with a cycloalkyl group, such as cyclopentyl, introduces conformational restriction. Unlike a flexible alkyl chain, a cyclopentyl ring has a more defined and rigid structure. researchgate.net This rigidity can lock the molecule into a specific conformation that is favorable for binding to a biological target, potentially increasing its potency and selectivity.
NMR studies on related N-cycloalkyl amides have revealed that these structures can adopt distinct and sometimes unexpected conformations around the amide bond. nih.govfigshare.com Furthermore, the cyclopentyl group increases the lipophilicity (fat-solubility) of the molecule. This property is important as it can influence how the compound is absorbed, distributed throughout the body, and metabolized. The size and shape of the N-substituent are therefore critical variables that are systematically modified to achieve a desired therapeutic profile. bohrium.com
Historical Context of Related Benzamide Research
The history of benzamide research is rooted in the broader history of drug discovery in the 20th century. Its origins can be traced back to the development of sulfonamide antibiotics in the 1930s and 1940s. openaccesspub.orgnih.gov Scientists, while modifying the sulfonamide structure, created a related class of compounds, the substituted benzamides.
A significant breakthrough occurred in the 1950s when, during research to improve the antiarrhythmic properties of procainamide, French researchers synthesized metoclopramide. drugbank.com Further refinement of this structure led to the development of sulpiride, the first substituted benzamide to be recognized as an effective antipsychotic agent. documentsdelivered.com This discovery marked the birth of benzamides as a distinct class of neuroleptic drugs, later classified as "atypical antipsychotics" because they often had a different side-effect profile compared to earlier drugs like chlorpromazine. nih.gov
Throughout the 1970s and 1980s, research expanded to synthesize and test a wide array of substituted benzamides, leading to drugs like amisulpride. nih.gov This research established clear structure-activity relationships, demonstrating how specific substitutions influenced dopamine receptor antagonism. In recent decades, the therapeutic applications of the benzamide scaffold have diversified significantly, with research extending into oncology, infectious diseases, and metabolic disorders, underscoring its enduring importance in medicinal chemistry.
| Period | Key Development | Significance |
|---|---|---|
| 1930s-1940s | Discovery and development of sulfonamide antibiotics. | Laid the chemical foundation for the synthesis of related structures, including benzamides. openaccesspub.org |
| 1950s | Synthesis of metoclopramide and subsequently sulpiride. | Established the benzamide class as effective neuroleptic (antipsychotic) agents. documentsdelivered.com |
| 1970s-1980s | Extensive SAR studies and development of second-generation benzamide antipsychotics. | Led to drugs like amisulpride and a deeper understanding of dopamine receptor pharmacology. nih.gov |
| 1990s-Present | Diversification of benzamide research into new therapeutic areas. | Investigation of benzamides as anticancer agents (e.g., tyrosine kinase inhibitors), antidiabetics, and antimicrobials. drugbank.comrsc.org |
Structure
3D Structure
Properties
CAS No. |
349108-60-7 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-cyclopentyl-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C14H19NO3/c1-17-12-7-10(8-13(9-12)18-2)14(16)15-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
RUZYHDWVXNPRPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CCCC2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Retrosynthetic Analysis of N-cyclopentyl-3,5-dimethoxybenzamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection occurs at the amide bond (C-N bond). This is a reliable and well-understood transformation in organic synthesis.
This disconnection breaks the molecule into two key precursors:
Cyclopentylamine (B150401) : A five-membered cycloalkane bearing an amine group.
3,5-Dimethoxybenzoic acid : A benzoic acid derivative with two methoxy (B1213986) groups at positions 3 and 5 of the aromatic ring.
This retrosynthetic pathway is highly efficient as both cyclopentylamine and 3,5-dimethoxybenzoic acid are readily available from commercial suppliers. Further deconstruction is possible (e.g., synthesizing cyclopentylamine from cyclopentanone (B42830) or 3,5-dimethoxybenzoic acid from 3,5-dihydroxybenzoic acid), but is often unnecessary given the availability of the primary precursors.
Direct Synthetic Routes to this compound
The direct synthesis of the target compound is centered on the formation of the amide bond between the two key precursors.
Amide Bond Formation Strategies
The formation of an amide bond is one of the most frequently performed reactions in organic chemistry. researchgate.netnih.gov The reaction typically involves the activation of the carboxylic acid group of 3,5-dimethoxybenzoic acid to facilitate the attack by the amine nucleophile, cyclopentylamine. Several standard methods can be employed:
Acid Chloride Formation : The carboxylic acid can be converted to a highly reactive acyl chloride, 3,5-dimethoxybenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with cyclopentylamine, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.
Coupling Reagents : A milder and more common approach in modern synthesis involves the use of coupling reagents. These reagents activate the carboxylic acid in situ. Prominent examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reactions are often enhanced by the addition of auxiliaries such as 1-hydroxybenzotriazole (HOBt) or derivatives, which suppress side reactions and improve yields.
Precursor Synthesis for Cyclopentyl and Dimethoxybenzene Moieties
Synthesis of Cyclopentylamine : A standard method for synthesizing cyclopentylamine is the reductive amination of cyclopentanone. This reaction involves treating cyclopentanone with ammonia (B1221849) to form an intermediate imine, which is then reduced to the corresponding amine using a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.
Synthesis of 3,5-Dimethoxybenzoic Acid : This precursor can be prepared from 3,5-dihydroxybenzoic acid via a Williamson ether synthesis. The phenolic hydroxyl groups are deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate), and the resulting phenoxides are reacted with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to yield the dimethoxy product.
Exploration of Derivatization Strategies
To explore structure-activity relationships (SAR) and develop new analogues, the core structure of this compound can be systematically modified.
Modification of the Cyclopentyl Moiety
The cyclopentyl group can be altered to introduce different functionalities, which can affect the compound's steric profile, polarity, and hydrogen bonding capabilities. This is achieved by using substituted cyclopentylamines in the amide coupling reaction.
Table 1: Examples of Cyclopentyl Moiety Modifications
| Starting Amine | Resulting Moiety Modification | Potential Property Change |
| 3-Hydroxycyclopentylamine | Introduction of a hydroxyl group | Increased polarity, H-bond donor/acceptor |
| Cyclopentylmethanamine | Extension of the alkyl chain | Increased lipophilicity, altered steric profile |
| 3-Aminocyclopentane-1-carboxylic acid | Introduction of a carboxyl group | Increased polarity, introduction of a negative charge |
Substituent Variations on the Benzamide (B126) Ring System
The electronic properties of the benzamide ring can be tuned by altering the substituents. Instead of the 3,5-dimethoxy pattern, other benzoic acid derivatives can be used as starting materials to introduce electron-donating or electron-withdrawing groups.
Table 2: Examples of Benzamide Ring Substituent Variations
| Starting Acid | Resulting Ring System | Potential Property Change |
| 3,5-Dichlorobenzoic acid | 3,5-Dichloro substitution | Introduction of electron-withdrawing groups |
| 3,5-Dinitrobenzoic acid | 3,5-Dinitro substitution | Strong electron-withdrawing effect |
| 3-Hydroxy-5-methoxybenzoic acid | 3-Hydroxy-5-methoxy substitution | Asymmetric substitution, H-bond donor |
| Benzoic acid | Unsubstituted ring | Removal of electron-donating groups |
Introduction of Bridged or Fused Ring Systems
The incorporation of bridged or fused ring systems onto the this compound scaffold represents a significant synthetic challenge that could yield novel analogs with constrained conformations. Such modifications can be instrumental in exploring the structure-activity relationships of pharmacologically active molecules. Methodologies for constructing bridged lactams, for instance, could be adapted for this purpose.
One potential approach involves the use of intramolecular cyclization reactions. For example, the Heck reaction has been successfully employed for the synthesis of bridged lactams where the amide bond is part of a larger bridge. nih.gov This method facilitates the formation of various bridged amide scaffolds through 6-exo-trig and 7-exo-trig cyclizations of enamide substrates in high yields. nih.gov Another powerful tool is the intramolecular Diels-Alder reaction, which can be utilized to create both carbocyclic and heterocyclic bridged systems. researchgate.net
The synthesis of bridged lactams with the nitrogen-carbonyl bond on a bridge of two or more carbons is particularly challenging due to the strain associated with distorted amide bonds. nih.gov However, the development of robust catalytic systems has made such syntheses more feasible.
Table 1: Potential Methodologies for Bridged Ring Formation
| Reaction Type | Key Features | Potential Application |
|---|---|---|
| Intramolecular Heck Reaction | High yields for 6-exo-trig and 7-exo-trig cyclizations of enamides. nih.gov | Formation of bridged lactam derivatives of this compound. |
| Intramolecular Diels-Alder Reaction | Versatile for creating both carbocyclic and heterocyclic bridged systems. researchgate.net | Construction of complex polycyclic analogs. |
Stereochemical Considerations in Synthesis
The stereochemistry of the cyclopentyl ring in this compound is a critical aspect that can profoundly influence its biological activity. The development of stereoselective synthetic methods is therefore of high importance.
One established strategy for achieving high optical purity in cyclopentane derivatives is through enzyme-catalyzed kinetic resolution. This approach has been used to synthesize enantiomerically pure (S)- and (R)-cyclopentenol building blocks with greater than 98% enantiomeric excess. researchgate.net These resolved intermediates can then be utilized in subsequent steps to produce the final compound with a defined stereochemistry.
Another advanced technique is the transfer of chirality using metal catalysts. For instance, Rh(I)-catalyzed intramolecular allenic Pauson-Khand reactions have been shown to transfer chirality from an allene to a cyclopentenone with high enantioselectivity (22-99% ee). nih.gov This method allows for the creation of bicyclic systems with controlled stereochemistry. nih.gov While not directly applied to this compound, this principle of chirality transfer could be adapted to syntheses involving this compound.
The stereospecific synthesis of cyclobutanes from pyrrolidines via nitrogen extrusion highlights another innovative approach where the stereochemistry of the starting material dictates that of the product. ntu.ac.uknih.gov This type of ring contraction proceeds through a 1,4-biradical intermediate, leading to the formation of cyclobutanes in a stereoretentive manner. ntu.ac.uknih.gov
Table 2: Stereoselective Synthetic Strategies
| Method | Principle | Outcome |
|---|---|---|
| Enzyme-Catalyzed Kinetic Resolution | Enzymatic differentiation of enantiomers. | High optical purity (>98% ee) of cyclopentenol building blocks. researchgate.net |
| Rh(I)-Catalyzed Chirality Transfer | Transfer of chiral information from an allene to a cyclopentenone. | Enantioselective synthesis of bicyclic systems (22-99% ee). nih.gov |
Development of Novel Synthetic Protocols
Innovation in synthetic methodologies is key to accessing novel chemical entities and improving the efficiency of existing synthetic routes. For the 3,5-dimethoxybenzamide (B98736) portion of the target molecule, novel protocols have been reported.
A notable example is the Selectfluor-mediated oxidative methylenation of 3,5-dimethoxybenzamide. researchgate.net This method provides a simple and efficient approach for the synthesis of N,N'-methylenebisamides. researchgate.net In this reaction, N,N-dimethylpropanamide (DMP) serves a dual role as both a one-carbon source and an environmentally friendly solvent. researchgate.net
Furthermore, the aminative ring-opening of cyclopropenes using an iron-aminyl radical represents a cutting-edge method for producing highly substituted acyclic alkenes in a stereoselective manner. nih.gov This reaction proceeds through a substrate-directed stereoselective radical addition followed by a stereospecific ring-opening of the resulting cyclopropyl radical. nih.gov While this specific reaction produces alkenyl nitriles, the underlying principles of radical-mediated bond formation and ring-opening could inspire novel strategies for the functionalization of the cyclopentyl moiety in this compound.
The development of new synthetic pathways for functionalized pyrrolidines, which can be precursors to cyclopentylamines, is also relevant. A highly stereoselective route to functionalized pyrrolidines has been described through a metal-catalyzed diverted N-H insertion of diazocarbonyl compounds with β-aminoketone derivatives. researchgate.net
Table 3: Novel Synthetic Protocols
| Protocol | Description | Application |
|---|---|---|
| Selectfluor-Mediated Oxidative Methylenation | An oxidative reaction of aromatic amides using Selectfluor and DMP. researchgate.net | Synthesis of N,N'-methylenebisamides from 3,5-dimethoxybenzamide. researchgate.net |
| Aminative Ring-Opening of Cyclopropenes | Iron-aminyl radical-mediated ring-opening to form tetrasubstituted alkenyl nitriles. nih.gov | Potential for novel functionalization of cyclic systems. |
Molecular Interactions and Target Engagement Research
Investigation of Glycine (B1666218) Transporter (GlyT) Interactions
No publicly available research data exists for N-cyclopentyl-3,5-dimethoxybenzamide.
No publicly available research data exists for this compound.
No publicly available research data exists for this compound.
No publicly available research data exists for this compound.
No publicly available research data exists for this compound.
GlyT2 Inhibition Research
Enzyme Inhibition Profiling
No publicly available research data exists for this compound.
No publicly available research data exists for this compound.
Glucokinase (GK) Activation Mechanisms
No specific research was identified that investigates this compound as a glucokinase activator. The scientific literature contains information on various other compounds that act as allosteric activators of glucokinase, a key enzyme in glucose metabolism, but this compound is not mentioned in this context in the available resources.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitory Activities
There is no available research data detailing the inhibitory activities of this compound against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. While the inhibition of these enzymes is a common strategy for anti-inflammatory drug development, the specific effects of this compound have not been reported in the searched scientific literature.
SIK Inhibitor Research
Searches for research on this compound as a Salt-Inducible Kinase (SIK) inhibitor did not yield any relevant results. The role of SIK inhibitors is an area of interest in various therapeutic fields, but there is no indication that this compound has been investigated for such activity.
Histone Deacetylase (HDAC) Modulation Studies
No studies were found that describe the modulation of Histone Deacetylase (HDAC) by this compound. HDAC modulation is a significant area of research in cancer and other diseases, but this particular compound does not appear in the available literature on the topic.
Receptor Binding and Modulation Studies
N-methyl-D-aspartate Receptor (NMDAR) Co-agonist Modulation
There is a lack of specific research on the modulation of the N-methyl-D-aspartate Receptor (NMDAR) by this compound as a co-agonist. The function of NMDARs is critically dependent on co-agonists like glycine and D-serine, but no studies were found that link this compound to this mechanism of action. nih.govresearchgate.net
Glycine Receptor (GlyR) Potentiation and Allosteric Modulation
No publicly available research was found that details the potentiation or allosteric modulation of the Glycine Receptor (GlyR) by this compound. The allosteric modulation of GlyRs is a promising therapeutic strategy for various neurological disorders, but there is no evidence to suggest that this compound has been studied in this capacity. nih.govresearchgate.net
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism
Melanin-concentrating hormone (MCH) and its primary receptor in rodents, MCH-R1, are integral to the regulation of feeding behaviors and energy homeostasis. The antagonism of MCH-R1 has been investigated as a potential therapeutic strategy for obesity and other metabolic disorders. While direct studies on this compound are not extensively documented in publicly available research, the broader class of benzamide (B126) derivatives has been explored for MCH-R1 antagonism.
Research into quinazoline (B50416) derivatives has identified compounds that act as MCH receptor antagonists, suggesting potential applications in treating obesity, anxiety, and depression. google.com Within this research, N-(cis-4-{[4-(dimethylamino)-6,7-difluoroquinazolin-2-yl]amino}cyclohexyl)-3,5-dimethoxybenzamide was synthesized and evaluated, indicating that the 3,5-dimethoxybenzamide (B98736) moiety is a component of molecules designed to target the MCH-R1 receptor. google.com This suggests that the structural features of this compound may be relevant for interaction with this receptor. The exploration of diamino chromone-2-carboxamides has also led to the identification of MCHR1 antagonists with minimal hERG liability, a critical factor in drug development.
The general principle behind MCH-R1 antagonism is the blockade of the receptor, which prevents the downstream signaling initiated by MCH. This neuropeptide is known to stimulate appetite and decrease energy expenditure. Therefore, antagonists of its receptor are of significant interest for their potential to have the opposite effects. The involvement of the 3,5-dimethoxybenzamide structure in compounds designed as MCHR1 antagonists suggests its potential role in binding to the receptor, although the specific contribution of the N-cyclopentyl group in this compound would require dedicated investigation.
Monoamine Transporter Ligand Investigations (e.g., Serotonin (B10506), Dopamine)
Monoamine transporters, including those for serotonin (SERT) and dopamine (B1211576) (DAT), are crucial for regulating neurotransmitter levels in the synaptic cleft and are targets for a wide range of therapeutic agents. The investigation of novel ligands for these transporters is an active area of research. While specific studies on this compound as a monoamine transporter ligand are not prominent, research on related benzamide structures provides some context.
A study focused on the synthesis and biological evaluation of N-heterocycles for activity on monoamine transporters explored various benzamide derivatives. uno.edu In this research, N-(Cyclopentyl) benzamide was synthesized as part of a broader examination of structure-activity relationships for compounds with affinity for dopamine and serotonin transporters. uno.edu This indicates that the N-cyclopentylbenzamide scaffold is of interest in the development of monoamine transporter ligands. The goal of such research is often to develop ligands with tunable affinity for different transporters, which could offer more targeted therapeutic effects. uno.edu
The therapeutic rationale for targeting monoamine transporters is well-established, with drugs that modulate these transporters used in the treatment of depression, anxiety, and other neuropsychiatric disorders. The inclusion of an N-cyclopentyl benzamide in a library of potential monoamine transporter ligands suggests that this chemical structure is considered relevant for interaction with these biological targets. However, without specific binding affinity data for this compound, its activity at SERT, DAT, or the norepinephrine (B1679862) transporter (NET) remains speculative. Further research would be necessary to determine its specific binding profile and functional activity at these transporters.
Adrenergic Receptor Affinity Investigations
Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine. They are involved in a wide array of physiological processes, and their modulation can have significant therapeutic effects. The affinity of various compounds for adrenergic receptors is a key aspect of pharmacological profiling.
Furthermore, a search of chemical databases indicates that 3,5-dimethoxybenzamide is a known chemical entity, and its structure is sometimes associated with broader screening libraries that may be tested against a panel of receptors, including adrenergic receptors. drugbank.com However, specific affinity data (e.g., Ki or IC50 values) for this compound at various adrenergic receptor subtypes (e.g., α1, α2, β1, β2, β3) are not provided in the available resources. The presence of the dimethoxybenzene ring and the N-alkyl amide are common features in various pharmacologically active compounds, and their specific arrangement in this compound would dictate its unique binding characteristics.
Investigation of Other Potential Biological Targets
Identification of Novel Binding Sites
The search for novel biological targets for existing chemical entities is a key strategy in drug discovery and repurposing. For this compound, while its primary targets may be under investigation, the broader benzamide class of compounds has been shown to interact with a variety of proteins, suggesting the potential for novel binding site identification.
One area of research has been the glycine transporter GlyT2, a promising target for neuropathic pain. A structurally related compound, 4-(benzyloxy)-N-{[1-(dimethylamino)cyclopentyl]methyl}-3,5-dimethoxybenzamide, has been studied in this context. biorxiv.org This molecule contains the 3,5-dimethoxybenzamide core, suggesting that this scaffold can be accommodated in the allosteric binding site of GlyT2. biorxiv.org This highlights the potential for this compound to be investigated for similar interactions.
Another potential area of investigation comes from the study of glucokinase activators for the treatment of diabetes. Research has been conducted on benzamide derivatives to identify potent glucokinase activators. nih.gov Specifically, benzamide 3,5-disubstituted analogues have been synthesized and evaluated for their glucokinase activation activity. nih.gov This indicates that the 3,5-disubstitution pattern on the benzamide is relevant for this biological target.
The following table summarizes potential biological targets for the broader class of benzamide derivatives, which may suggest avenues for future investigation of this compound.
| Biological Target | Therapeutic Area | Reference |
| Glycine Transporter 2 (GlyT2) | Neuropathic Pain | biorxiv.org |
| Glucokinase | Diabetes | nih.gov |
Cellular Signaling Pathway Modulation
The biological effects of a compound are mediated through its modulation of cellular signaling pathways. While specific studies on the pathways modulated by this compound are not detailed in the available literature, research on other benzamide derivatives provides insights into potential mechanisms of action.
A significant area of investigation for benzamide derivatives has been the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers. A number of studies have focused on designing and synthesizing novel benzamide derivatives as inhibitors of this pathway. rsc.orgnih.govnih.gov These compounds often target the Smoothened (Smo) receptor, a key component of the Hh pathway. rsc.orgnih.gov For example, a series of 2-methoxybenzamide (B150088) derivatives were synthesized and shown to have potent Hh pathway inhibition. rsc.org One compound, in particular, demonstrated stronger antiproliferation against a medulloblastoma cell line compared to the known inhibitor vismodegib. rsc.org
The general mechanism of these benzamide inhibitors involves binding to the Smo receptor, which prevents the downstream activation of the Gli transcription factors that drive the expression of Hh target genes. rsc.org The ability of these compounds to inhibit the Hh pathway suggests that the benzamide scaffold is a viable starting point for the development of anticancer agents that target this signaling cascade.
The following table provides an overview of a key signaling pathway modulated by certain benzamide derivatives.
| Signaling Pathway | Key Protein Target | Therapeutic Area | References |
| Hedgehog (Hh) Signaling | Smoothened (Smo) Receptor | Cancer | rsc.orgnih.govnih.gov |
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand within the active site of a receptor or enzyme.
Analysis of Ligand-Receptor/Enzyme Interactions
In a typical molecular docking study, the three-dimensional structure of the target protein and the ligand, N-cyclopentyl-3,5-dimethoxybenzamide, would be used. The simulation would predict the most stable binding poses of the ligand within the protein's active site. Analysis of these poses would focus on identifying non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and the protein. These interactions are crucial for understanding the stability and specificity of the binding.
Identification of Key Binding Residues
A critical outcome of molecular docking simulations is the identification of key amino acid residues in the target protein that are essential for ligand binding. By analyzing the predicted binding poses, researchers can pinpoint which residues form significant interactions with the cyclopentyl group, the dimethoxybenzene ring, and the amide linkage of this compound. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of molecules and biological systems over time. These simulations can offer a more realistic representation of the ligand-protein interactions in a biological environment compared to the static picture provided by molecular docking.
Conformational Dynamics of the Compound in Biological Environments
MD simulations could be employed to study the conformational flexibility of this compound in an aqueous environment and when bound to its target protein. Such simulations would reveal the energetically favorable conformations of the molecule and how its shape might adapt upon binding. Understanding the conformational dynamics is essential for a complete picture of its biological activity.
Ligand-Induced Conformational Changes in Target Proteins
The binding of a ligand can induce conformational changes in the target protein, which can be critical for its function. MD simulations can be used to explore how the binding of this compound might alter the structure and dynamics of its target protein. This can reveal allosteric effects or changes in the active site geometry that are crucial for the biological response.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds.
To develop a QSAR model for this compound and its analogs, a dataset of compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. Statistical methods would then be used to build a model that correlates these descriptors with the observed biological activity. Such a model could guide the synthesis of new derivatives with improved potency.
As no specific data exists for this compound in these computational contexts, the tables below are presented as templates that would be used to report findings from such studies.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Target Protein | Not Determined |
| Docking Score (kcal/mol) | Not Determined |
| Hydrogen Bond Interactions | Not Determined |
| Hydrophobic Interactions | Not Determined |
| Key Interacting Residues | Not Determined |
Table 2: Hypothetical Key Parameters from a Molecular Dynamics Simulation of this compound-Protein Complex
| Parameter | Description | Value |
| Simulation Time (ns) | Total duration of the MD simulation. | Not Determined |
| RMSD (Å) | Root Mean Square Deviation of the protein backbone. | Not Determined |
| RMSF (Å) | Root Mean Square Fluctuation of individual residues. | Not Determined |
| Ligand Conformation | Dominant conformation of the ligand during the simulation. | Not Determined |
2D- and 3D-QSAR Methodologies (e.g., CoMFA)
Quantitative Structure-Activity Relationship (QSAR) studies are foundational in computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
2D-QSAR: This approach utilizes two-dimensional descriptors of a molecule, such as its physicochemical properties (e.g., logP, molar refractivity) and topological indices, to build a predictive model of its activity. For a series of benzamide (B126) derivatives including this compound, a 2D-QSAR model could be developed to predict the biological activity of untested analogues based on variations in their substituent groups.
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding by considering the 3D structure of the molecules and their interaction fields. In a typical CoMFA study, a set of structurally related compounds, including this compound, would be aligned, and their steric and electrostatic fields would be calculated. These fields are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity, thereby guiding the design of more potent compounds. The statistical robustness of the model is assessed through various metrics, as exemplified in the following table.
| Parameter | Value | Description |
| q² (Cross-validated r²) | > 0.5 | Indicates the predictive ability of the model, determined through cross-validation. A value greater than 0.5 is generally considered good. |
| r² (Non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model to the training set data. A higher value indicates a stronger correlation. |
| F-value | High | The Fisher test value, which indicates the statistical significance of the model. A high F-value suggests a statistically significant model. |
| Standard Error of Estimate | Low | Measures the deviation of the predicted values from the experimental values. A lower value indicates a more accurate model. |
Predictive Modeling for Novel Derivatives
The insights gained from QSAR studies directly inform the predictive modeling for novel derivatives. By understanding the key structural features that govern biological activity, new molecules with potentially improved properties can be designed in silico. For this compound, this would involve proposing modifications to the cyclopentyl or dimethoxybenzene moieties based on the QSAR models. The predicted activity of these virtual compounds can then be calculated, allowing for the prioritization of the most promising candidates for chemical synthesis and biological testing. This iterative process of design, prediction, and synthesis is a cornerstone of modern medicinal chemistry.
Binding Free Energy Calculations
Binding free energy calculations are a more rigorous computational method used to predict the affinity of a ligand for its biological target. These calculations provide a quantitative measure of the strength of the interaction, which is directly related to the ligand's potency. Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are commonly employed. These methods simulate the alchemical transformation of one ligand into another within the binding site of a protein and in solution. The difference in the free energy of these transformations provides the relative binding free energy between the two ligands. nih.gov For this compound, these calculations could be used to accurately predict how specific structural modifications would affect its binding affinity to a target protein, thereby guiding lead optimization efforts.
Virtual Screening and De Novo Design Applications
Virtual Screening
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock candidate molecules into the 3D structure of the target protein. If a known biological target for benzamide derivatives exists, a virtual screening campaign could be initiated to identify novel scaffolds or derivatives that are predicted to bind with high affinity.
De Novo Design
De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. chapman.edu These methods build molecules atom-by-atom or fragment-by-fragment within the binding site of the target protein, optimizing their fit and interactions. For a target of this compound, de novo design algorithms could be employed to generate entirely new chemical entities with potentially superior properties, expanding the chemical space for drug discovery.
Cellular Assays for Target Engagement
Cellular assays are critical for determining if a compound interacts with its intended biological target within a cellular context. nih.gov These assays help to confirm the mechanism of action and provide a more biologically relevant environment than purely biochemical assays.
Cell-based GlyT Transporter Uptake Assays (e.g., HEK293 cells)
Glycine (B1666218) transporters (GlyT) are a class of neurotransmitter transporters that regulate glycine levels in the synapse. To assess a compound's effect on GlyT, researchers often use cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been genetically engineered to express a specific GlyT subtype. In these assays, cells are incubated with a labeled substrate of the transporter (e.g., radioactive glycine). The amount of substrate taken up by the cells is measured in the presence and absence of the test compound. A reduction in substrate uptake in the presence of the compound indicates inhibitory activity.
Reporter Gene Assays for Receptor Activation/Inhibition
Reporter gene assays are versatile tools used to study the activation or inhibition of cellular receptors and signaling pathways. In this method, cells are engineered to contain a "reporter gene" linked to a regulatory DNA sequence that is controlled by the receptor of interest. When the receptor is activated or inhibited, it triggers a signaling cascade that results in the expression of the reporter gene, which produces a measurable signal like light (luciferase) or color. By measuring changes in the reporter signal in the presence of a compound, researchers can determine if it acts as an agonist or antagonist for the receptor.
Enzyme Activity Assays (e.g., CYP, COX, LOX, GK, HDAC)
Enzyme activity assays measure the effect of a compound on the function of a specific enzyme. These assays are crucial for identifying potential therapeutic agents or for flagging off-target effects. The general principle involves incubating the target enzyme with its substrate and the test compound. The rate of product formation or substrate depletion is then measured.
Cyclooxygenase (COX) and Lipoxygenase (LOX): COX and LOX are key enzymes in the inflammatory pathway, metabolizing arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. Inhibition assays for these enzymes are fundamental in the discovery of anti-inflammatory drugs.
Other Enzymes: Similar principles apply to assays for Cytochrome P450 (CYP) enzymes (important for drug metabolism), Glucokinase (GK), and Histone Deacetylases (HDAC), among others.
Membrane-Based Binding Assays
Membrane-based binding assays are used to directly measure the physical interaction between a compound and its target protein, which is often a receptor or channel embedded in a cell membrane preparation.
Radioligand Binding Displacement Studies
This classic technique quantifies the affinity of a test compound for a receptor. The assay involves cell membranes containing the target receptor, a radiolabeled ligand (a molecule known to bind to the receptor with high affinity), and the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and a decrease in this signal in the presence of the test compound indicates that it has displaced the radioligand and is binding to the target. These studies allow for the determination of the compound's binding affinity, often expressed as an inhibition constant (Ki).
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. In a typical SPR experiment, a target protein (the ligand) is immobilized on the surface of a sensor chip. A solution containing the test compound (the analyte) is then flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This technique provides valuable data on the kinetics of the interaction, including the association rate (how quickly the compound binds to the target) and the dissociation rate (how quickly it comes off), from which the binding affinity (KD) can be calculated.
Biochemical Pathway Analysis
Extensive searches were conducted to identify studies investigating the impact of this compound on specific biochemical signaling pathways. However, no research articles or datasets were located that performed the following analyses on this particular compound:
Cellular Phenotypic Screening
Similarly, a thorough review of scientific databases yielded no specific information regarding the effects of this compound in cellular phenotypic screens. The requested subsections remain unaddressed due to this absence of data:
Oxidative Stress Modulation and Antioxidant Activity in Cell Models:No research could be found that investigates the potential for this compound to modulate oxidative stress or exhibit antioxidant properties in cellular models.
Lack of Publicly Available Research Data on this compound
Despite a comprehensive search of publicly available scientific literature, no specific preclinical in vitro research methodologies detailing the effects of this compound on cellular viability and apoptosis induction were found. The following sections outline the typical methodologies and data that would be presented in such studies, based on standard practices in pharmacological research.
Preclinical in Vitro Research Methodologies
Cellular Viability and Apoptosis Induction Research
A critical aspect of anticancer drug discovery is the evaluation of a compound's ability to inhibit cancer cell growth and induce programmed cell death, known as apoptosis. Methodologies in this area are designed to quantify these effects and elucidate the underlying molecular pathways.
Research in this domain would typically involve treating various cancer cell lines with N-cyclopentyl-3,5-dimethoxybenzamide to assess its impact on cell survival and its ability to trigger apoptosis.
Detailed Research Findings (Hypothetical)
Should research data for this compound become available, it would likely be presented in a manner similar to the following hypothetical findings. It is crucial to understand that the data presented below is illustrative of the type of results obtained in such studies and is not based on actual experimental outcomes for this specific compound.
Cellular Viability Assessment: The effect of this compound on the viability of a panel of human cancer cell lines would be determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Apoptosis Induction Analysis: To confirm that the observed reduction in cell viability is due to the induction of apoptosis, several methods would be employed. Flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining is a common technique. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late-stage apoptosis or necrosis.
Caspase Activation Studies: Apoptosis is executed by a family of proteases called caspases. Western blot analysis would be used to detect the cleavage and activation of key caspases, such as caspase-3, caspase-8, and caspase-9, in cells treated with the compound. The activation of these caspases would provide strong evidence of apoptosis induction.
Mitochondrial Membrane Potential (ΔΨm) Assessment: The intrinsic pathway of apoptosis is often associated with the disruption of the mitochondrial membrane potential. Fluorescent dyes like JC-1 or TMRM would be used in conjunction with flow cytometry or fluorescence microscopy to measure changes in ΔΨm in response to treatment with the compound. A decrease in ΔΨm is a hallmark of apoptosis.
Data Tables (Hypothetical)
The experimental data would be summarized in tables to provide a clear and concise overview of the compound's activity.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available |
Table 2: Hypothetical Apoptosis Induction by this compound in a Representative Cancer Cell Line
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
|---|---|---|---|
| Control | 0 | Data Not Available | Data Not Available |
| Compound X | 10 | Data Not Available | Data Not Available |
| Compound X | 25 | Data Not Available | Data Not Available |
Preclinical in Vivo Research Models for Investigating Biological Activity
Rodent Models for Nociceptive Pathway Modulation
Nociceptive pathways, the neural circuits responsible for the sensation of pain, are frequently investigated using rodent models that mimic various clinical pain states. These models are crucial for the initial in vivo screening and characterization of potential analgesic compounds.
Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. Several rodent models are widely used to replicate the key features of this condition, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).
Partial Sciatic Nerve Ligation (PSNL): In this model, a portion of the sciatic nerve is tightly ligated, leading to nerve injury and subsequent pain-like behaviors in the affected paw.
Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact. This selective injury results in a robust and persistent neuropathic pain state.
Chronic Constriction Injury (CCI): The CCI model is created by placing loose ligatures around the sciatic nerve, causing a gradual compression and inflammation that mimics certain human neuropathic pain conditions.
Table 1: Common Neuropathic Pain Models
| Model | Description | Key Features |
|---|---|---|
| PSNL | Partial ligation of the sciatic nerve. | Develops mechanical allodynia and thermal hyperalgesia. |
| SNI | Transection of the tibial and common peroneal nerves, sparing the sural nerve. | Induces long-lasting and robust mechanical allodynia. |
| CCI | Loose ligatures placed around the common sciatic nerve. | Results in thermal and mechanical allodynia and spontaneous pain. |
Inflammatory pain is caused by tissue damage and the subsequent release of inflammatory mediators. These models are essential for evaluating the anti-inflammatory and analgesic properties of test compounds.
Carrageenan-induced Paw Edema: Injection of carrageenan, a seaweed extract, into the paw of a rodent induces a localized inflammatory response characterized by swelling, redness, and pain.
Formalin Test: This model involves the subcutaneous injection of a dilute formalin solution into the paw, which elicits a biphasic pain response. The initial phase is due to direct activation of nociceptors, while the later phase is driven by inflammation.
Pain is a common and debilitating symptom for cancer patients, arising from the tumor itself or as a side effect of treatment. Animal models are used to understand the mechanisms of cancer-related pain and to test new analgesics. These models often involve the implantation of tumor cells into or near a bone, which then mimics the pain associated with bone metastases.
A significant side effect of many chemotherapeutic agents is damage to the peripheral nerves, leading to a painful condition known as CIPN. In preclinical models, rodents are administered clinically relevant chemotherapy drugs, such as paclitaxel (B517696) or cisplatin, to induce the characteristic symptoms of CIPN, including mechanical and cold allodynia.
Investigations in Other Disease Models (e.g., Xenograft models for cancer research)
Xenograft models are a cornerstone of preclinical cancer research. These models involve the transplantation of human tumor cells into immunocompromised mice. This allows for the in vivo study of tumor growth and the evaluation of the anti-cancer efficacy of novel compounds in a living organism.
Research on Neurotransmitter System Modulation in Animal Models
The central nervous system relies on a complex interplay of neurotransmitters to regulate a vast array of physiological and behavioral functions. Animal models are indispensable for studying how novel compounds may modulate these neurotransmitter systems. Techniques such as microdialysis can be used in freely moving animals to measure real-time changes in neurotransmitter levels in specific brain regions following the administration of a test compound. Behavioral assays are also employed to assess the functional consequences of neurotransmitter modulation.
Based on a comprehensive search of available scientific literature, there is currently no publicly accessible data from preclinical in vivo research models specifically investigating the target engagement and occupancy of N-cyclopentyl-3,5-dimethoxybenzamide in animal brain or spinal cord tissue.
Therefore, the requested article section on this specific topic cannot be generated at this time. Further research would be required to establish the necessary data to detail the in vivo target engagement and occupancy for this compound.
Future Directions and Unexplored Research Avenues
Design of Advanced Derivatives with Optimized Biological Profiles
The core structure of N-cyclopentyl-3,5-dimethoxybenzamide offers numerous opportunities for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Future research could focus on systematic structure-activity relationship (SAR) studies to guide the design of advanced derivatives.
Key areas for modification include:
Aromatic Ring Substitution: Altering the position and nature of substituents on the phenyl ring could significantly impact activity. For instance, replacing the methoxy (B1213986) groups with other electron-donating or electron-withdrawing groups may modulate the compound's interaction with biological targets.
N-Cyclopentyl Group Modification: The cyclopentyl moiety can be replaced with other cyclic or acyclic alkyl groups to probe the steric and lipophilic requirements of the binding site. Introducing functional groups onto the cyclopentyl ring could also lead to derivatives with improved properties.
Amide Linker Modification: The amide bond can be replaced with bioisosteres to improve metabolic stability or alter the molecule's conformational properties.
These modifications could be guided by computational modeling and in silico screening to prioritize the synthesis of compounds with the highest probability of desired biological effects.
Polypharmacology and Multi-Targeting Approaches
The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery, particularly for complex diseases. The benzamide (B126) scaffold is known to interact with a variety of biological targets. For example, N-substituted benzamides have been investigated as anti-migration agents in osteosarcoma. nih.gov Therefore, this compound and its derivatives could be screened against a broad panel of enzymes and receptors to identify potential multi-targeting capabilities.
This approach could lead to the development of drugs with enhanced efficacy or the ability to overcome drug resistance. For example, a compound that inhibits both a primary target and a resistance-conferring pathway could be highly valuable in oncology.
Investigation of Specific Stereoisomer Activity
The N-cyclopentyl group in this compound introduces a non-planar element to the molecule. If further chiral centers are introduced into the molecule, for instance by substitution on the cyclopentyl ring, it would be crucial to investigate the biological activity of the individual stereoisomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles.
Future research should involve the stereoselective synthesis of individual enantiomers and diastereomers of chiral derivatives of this compound. The biological evaluation of these pure stereoisomers would provide a deeper understanding of the stereochemical requirements for target interaction and could lead to the development of more potent and safer drugs.
Development of Novel Analytical Techniques for Research Monitoring
As research into this compound and its derivatives progresses, the development of sensitive and specific analytical techniques will be essential for monitoring the compounds in various research settings. This includes methods for:
Quantification in biological matrices: To support pharmacokinetic and pharmacodynamic studies, robust methods such as liquid chromatography-mass spectrometry (LC-MS) will need to be developed and validated for the accurate measurement of the compound and its metabolites in plasma, tissues, and other biological fluids.
In vitro assay monitoring: High-throughput analytical methods will be required to support screening campaigns and mechanism of action studies.
The development of these analytical tools is a critical and often overlooked aspect of drug discovery that enables the generation of reliable and reproducible data.
Exploration of New Therapeutic Areas Based on Mechanistic Insights
The initial biological activities identified for this compound or its analogs will provide valuable clues for exploring new therapeutic applications. For instance, if a derivative shows activity as an acetylcholinesterase inhibitor, it could be further investigated for the treatment of Alzheimer's disease. nih.govnih.govsemanticscholar.orgresearchgate.net
Q & A
Basic Research: Synthesis Optimization
Q: How can the synthesis of N-cyclopentyl-3,5-dimethoxybenzamide be optimized for high yield and purity? A:
- Reaction Conditions : Use reflux conditions (e.g., 80–100°C for 6–12 hours) with 3,5-dimethoxybenzoyl chloride and cyclopentylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Evidence suggests that extended reaction times (12+ hours) improve yields by ensuring complete acylation .
- Purification : Employ column chromatography or preparative HPLC with a C18 column and a methanol/water gradient (60:40 to 90:10) to isolate the product. Post-purification, confirm purity (>95%) via reverse-phase HPLC with UV detection at 254 nm .
Basic Research: Standard Analytical Characterization
Q: What are the standard analytical methods to confirm the structure of this compound? A:
- NMR Spectroscopy : Use - and -NMR to verify the cyclopentyl group (δ 1.5–2.5 ppm for protons, δ 25–35 ppm for carbons) and methoxy resonances (δ 3.8–3.9 ppm). Aromatic protons from the dimethoxybenzamide moiety appear as two singlets (δ 6.5–7.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z 308.16 (calculated for CHNO) .
Advanced Research: Reaction Mechanism Elucidation
Q: How can density functional theory (DFT) be applied to study the electronic interactions in this compound? A:
- Computational Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate charge distribution on the benzamide carbonyl and cyclopentylamine groups. This reveals electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by optimizing ligand conformations using software like AutoDock Vina. Focus on hydrogen bonding between methoxy groups and active-site residues .
Advanced Research: Contradictory Biological Activity Data
Q: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. ineffective)? A:
- Dose-Response Studies : Perform MIC (Minimum Inhibitory Concentration) assays across a concentration gradient (1–100 µM) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Inconsistent results may stem from solubility limits in aqueous media; use DMSO as a co-solvent (<1% v/v) .
- Enzyme Inhibition Assays : Test specificity against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates. Contradictions may arise from off-target effects or assay interference by methoxy groups .
Advanced Research: Spectral Data Anomalies
Q: How should researchers address unexpected signals in NMR or IR spectra of synthesized batches? A:
- Impurity Profiling : Compare -NMR with LC-MS data to detect byproducts (e.g., unreacted cyclopentylamine or hydrolyzed benzoyl chloride). Adjust reaction pH (neutral to slightly basic) to minimize hydrolysis .
- Crystallography : Recrystallize the compound from ethanol/water (7:3) and perform single-crystal X-ray diffraction to confirm structural integrity. Anomalies may indicate stereochemical variations or solvent inclusion .
Basic Research: Solubility and Stability Profiling
Q: What solvents and storage conditions are optimal for this compound? A:
- Solubility : The compound is soluble in DMSO (>50 mg/mL), DCM, and THF but sparingly soluble in water (<0.1 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute with PBS .
- Storage : Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation of methoxy groups. Monitor degradation via HPLC every 6 months .
Advanced Research: Metabolic Pathway Hypotheses
Q: What methodologies can predict the metabolic fate of this compound in vivo? A:
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rat) and NADPH. Use LC-MS/MS to detect phase I metabolites (e.g., demethylation of methoxy groups) .
- Computational ADMET Prediction : Tools like SwissADME can forecast CYP450 metabolism sites, highlighting the cyclopentyl moiety as a potential target for hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
